8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-18-11-9-17(10-12-18)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVZDRWPBHIJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have been reported to exhibit diverse pharmacological activities. .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been reported to inhibit kinases in cancer therapy. Kinase inhibition is a successful approach in targeted therapy.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Similar compounds have shown promising results in inhibiting both gram-positive and gram-negative bacteria.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other substances. .
Biological Activity
8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and potential therapeutic applications.
- CAS Number : 946279-97-6
- Molecular Formula : C_{19}H_{24}N_{4}O_{3}
- Molecular Weight : 405.4 g/mol
- Core Structure : The compound features a tetrahydroimidazo[2,1-c][1,2,4]triazine core structure which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the imidazo[2,1-c][1,2,4]triazine scaffold through cyclization reactions.
- Introduction of the methoxyphenyl and phenylpropyl groups via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit varying degrees of anticancer activity. For instance:
- In vitro evaluations against a panel of cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth at specific concentrations (e.g., 10 µM) .
- The sensitivity varied across different cancer types, with leukemia cell lines showing the most significant response.
| Cancer Type | Sensitivity at 10 µM |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung | Low |
| Colon | Low |
Antibacterial Activity
The antibacterial properties of related compounds suggest potential efficacy against various bacterial strains:
- Studies on similar triazine derivatives indicated significant antibacterial activity against both gram-positive and gram-negative bacteria .
- The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which damage bacterial DNA and proteins.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Preliminary studies indicate that it may inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines. Results indicated that while some lines were resistant, others showed promising sensitivity, particularly in leukemia models .
- Antibacterial Evaluation : Research conducted on similar compounds demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for therapeutic applications in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with two closely related derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 3-phenylpropylamide chain in the target compound introduces greater flexibility and lipophilicity compared to the rigid 4-methylbenzyl or heteroaromatic pyridin-3-ylmethyl groups .
Synthetic Considerations: Analogous compounds are synthesized via diazotization of 5-aminoimidazole-4-carboxamide (AIC), followed by cyclization and amide coupling . Modifications in substituents are achieved by varying alcohol or amine reagents during the final coupling step.
Bioactivity Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
